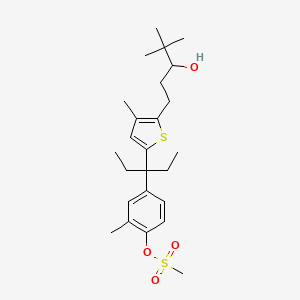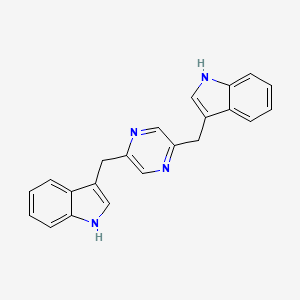
2,5-Bis(3-indolylmethyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(3-indolylmethyl)pyrazine is a natural product found in Cytophaga with data available.
Scientific Research Applications
Biological Activities and Potential Applications
The compound 2,5-bis(1-methylethyl)-pyrazine, structurally similar to 2,5-Bis(3-indolylmethyl)pyrazine, has been identified for its broad-spectrum antimicrobial activity. It's produced by Paenibacillus sp. AD87 during co-culture with Burkholderia sp. AD24 and has shown to exert strong DNA damage response at high exposure levels, and cell-wall damage response at lower concentrations. This makes it a potential bio-based fumigant with possible applications in the food industry, agriculture, or logistics due to its antimicrobial activity at lower concentrations and relatively low mammalian toxicity (Janssens et al., 2019).
Synthesis and Chemical Properties
Biomimetic Synthesis
The biomimetic synthesis of 2,5-bis(3-indolylmethyl)pyrazine has been achieved via intermolecular amino aldehyde cyclization, supporting an alternative biosynthetic pathway for the construction of 2,5-disubstituted pyrazine natural products. This novel intermolecular cyclization proceeds under mild conditions, providing new insights into the biosynthesis of amino acid-derived, 2,5-disubstituted pyrazines in nature (Badrinarayanan & Sperry, 2011).
Applications in Medical and Material Sciences
Cytotoxicity and Potential in Cancer Treatment
Compounds structurally related to 2,5-Bis(3-indolylmethyl)pyrazine, like 2,4-Bis(3'-indolyl)thiazoles, and other analogues have demonstrated significant inhibitory effects on the growth of a range of cancer cell lines. This suggests their potential as lead compounds for the discovery of anticancer agents (Jiang & Gu, 2000).
Electrochromic Materials
The use of pyrazine compounds in the development of electrochromic materials has been investigated. For example, compounds involving 2,3-bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine as the acceptor unit coupled with thiophene derivatives have shown promising applications in NIR electrochromic devices due to their high coloration efficiency, fast response time, and significant change in transmittance in the near-IR region (Zhao et al., 2014).
Biochemical and Electrochemical Studies
Electrochemical and spectroelectrochemical studies of pyrazine derivatives have provided insights into their redox properties, which are crucial for the development of polynuclear complexes with applications in various fields (Marcaccio et al., 2002).
properties
Product Name |
2,5-Bis(3-indolylmethyl)pyrazine |
|---|---|
Molecular Formula |
C22H18N4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-[[5-(1H-indol-3-ylmethyl)pyrazin-2-yl]methyl]-1H-indole |
InChI |
InChI=1S/C22H18N4/c1-3-7-21-19(5-1)15(11-25-21)9-17-13-24-18(14-23-17)10-16-12-26-22-8-4-2-6-20(16)22/h1-8,11-14,25-26H,9-10H2 |
InChI Key |
RHJXWEMDQPYNAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=CN=C(C=N3)CC4=CNC5=CC=CC=C54 |
synonyms |
2,5-bis(3-indolylmethyl)pyrazine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



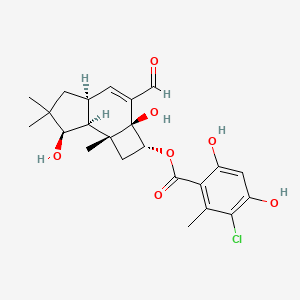
![6-[4-(6-Fluoro-1,2-benzisoxazole-3-yl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247729.png)
![(2S)-2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1247730.png)
![2-hydroxy-2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247731.png)
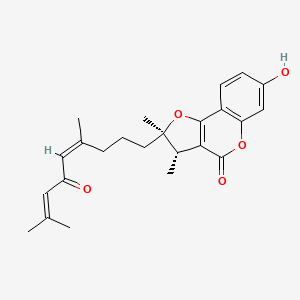

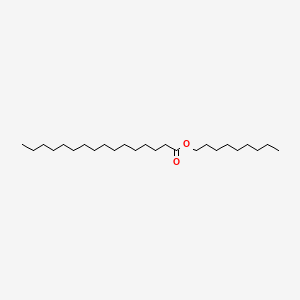

![4-[3-(1h-Imidazol-4-yl)propyl]piperidine](/img/structure/B1247739.png)
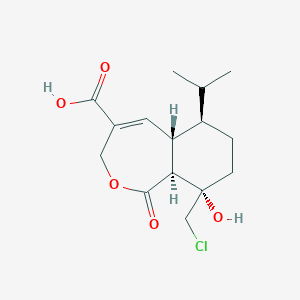
![4-(3-Hexyl-2-oxo-2,3-dihydro-imidazol-1-yl)-N-{4-[2-(2-hydroxy-2-pyridin-3-yl-ethylamino)-ethyl]-phenyl}-benzenesulfonamide](/img/structure/B1247742.png)
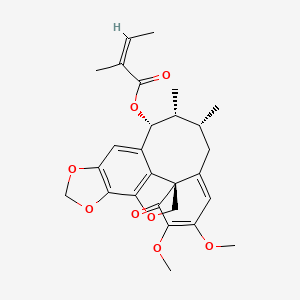
![(2S,4R)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-4-hydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1247746.png)
